![molecular formula C9H15NO4 B12888680 (1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. While there isn’t a single universal method, here are some common synthetic routes:
-
Hydrothermal or Solvothermal Methods: : These methods are favorable for slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis. they have limitations in terms of scale-up for industrial production.
-
Continuous Flow Synthesis: : Recent advances in continuous flow reactions have enabled rapid and efficient synthesis of complex molecules, including organic frameworks. This approach offers better scalability and control over reaction conditions .
Industrial Production: Industrial-scale production typically involves optimizing the chosen synthetic route for efficiency, yield, and cost-effectiveness. Researchers and manufacturers adapt existing methods or develop novel approaches to meet production demands.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound may serve as a catalyst or ligand in organic transformations.
Supramolecular Chemistry: Its unique structure could contribute to host-guest interactions.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Biological Activity: Investigating its effects on cellular processes.
Materials Science:
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related structures like cedrene (a sesquiterpene) or other oxazolo[3,4-a]pyridines.
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(1S,6S,7R,8aS)-1-ethyl-6,7-dihydroxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C9H15NO4/c1-2-8-5-3-6(11)7(12)4-10(5)9(13)14-8/h5-8,11-12H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
IZJPOYDDNLTFSM-YWIQKCBGSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H]2C[C@H]([C@H](CN2C(=O)O1)O)O |
Kanonische SMILES |
CCC1C2CC(C(CN2C(=O)O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
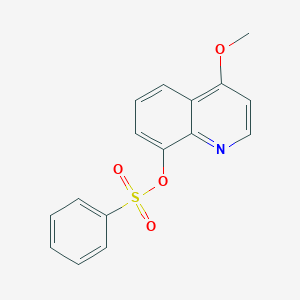
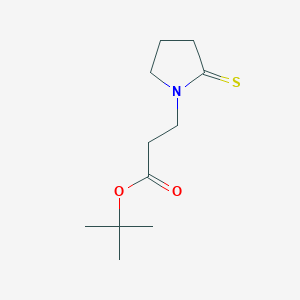

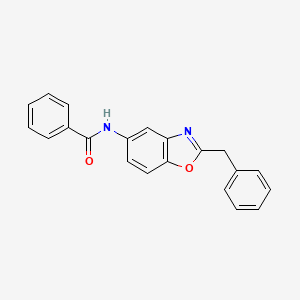
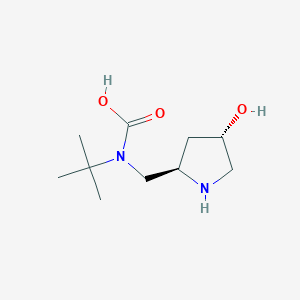
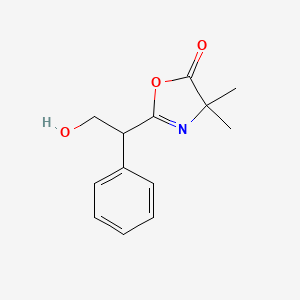
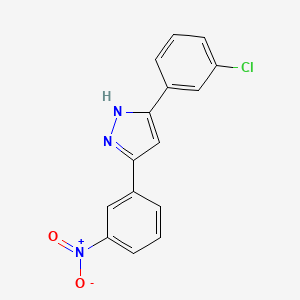
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)
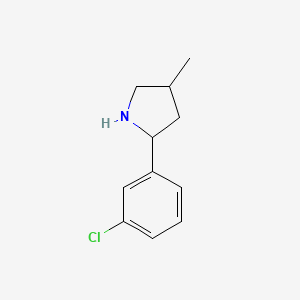
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
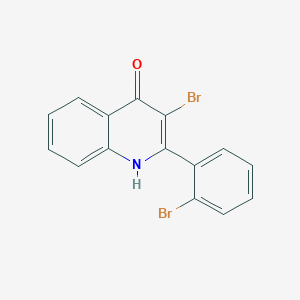

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
